3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide is a compound that features both an indole and a thiazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the thiazole ring is known for its role in various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the formation of the indole and thiazole rings followed by their coupling. One common method involves the Fischer indole synthesis for the indole ring and the Hantzsch thiazole synthesis for the thiazole ring. The final coupling step can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous-flow reactors to improve reaction efficiency and scalability. Additionally, green chemistry principles might be applied to reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the thiazole ring can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propanamide: Lacks the thiazole ring, which may reduce its biological activity.
N-(1,3-thiazol-2-yl)propanamide: Lacks the indole ring, which may affect its binding properties.
Uniqueness
The presence of both the indole and thiazole rings in 3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide makes it unique compared to similar compounds. This dual functionality can enhance its biological activity and binding specificity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(17-14-15-7-8-19-14)6-5-10-9-16-12-4-2-1-3-11(10)12/h1-4,7-9,16H,5-6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJMXXCNRGEGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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